molecular formula C19H30 B13732912 1-Methyl-3-nonylindan CAS No. 29138-85-0

1-Methyl-3-nonylindan

Cat. No.: B13732912
CAS No.: 29138-85-0
M. Wt: 258.4 g/mol
InChI Key: OJRWTMMDPUZADW-UHFFFAOYSA-N
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Description

1-Methyl-3-nonylindan is an organic compound with the molecular formula C19H30 It is a derivative of indane, characterized by the presence of a methyl group at the first position and a nonyl group at the third position on the indane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-nonylindan typically involves the alkylation of indane derivatives. One common method is the Friedel-Crafts alkylation, where indane is reacted with nonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-nonylindan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding saturated derivatives.

    Substitution: Electrophilic substitution reactions are common, where the methyl or nonyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-nonylindan involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and safety profile.

Comparison with Similar Compounds

    1-Methyl-3-nonylindane: A closely related compound with similar structural features.

    1-Methyl-3-decylindane: Another derivative with a longer alkyl chain.

    1-Methyl-3-octylindane: A derivative with a shorter alkyl chain.

Uniqueness: 1-Methyl-3-nonylindan stands out due to its specific alkyl chain length, which influences its chemical properties and potential applications. The presence of both methyl and nonyl groups on the indane ring provides a unique combination of steric and electronic effects, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

29138-85-0

Molecular Formula

C19H30

Molecular Weight

258.4 g/mol

IUPAC Name

1-methyl-3-nonyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C19H30/c1-3-4-5-6-7-8-9-12-17-15-16(2)18-13-10-11-14-19(17)18/h10-11,13-14,16-17H,3-9,12,15H2,1-2H3

InChI Key

OJRWTMMDPUZADW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1CC(C2=CC=CC=C12)C

Origin of Product

United States

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